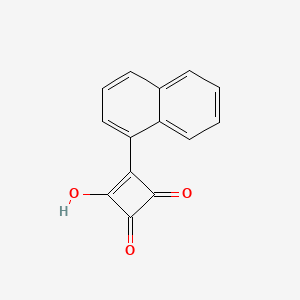
2,2'-(1,1'-Binaphthyl-2,2'-diyl)bis(7-tert-butylquinolin-8-OL)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,1’-Binaphthyl-2,2’-diyl)bis(7-tert-butylquinolin-8-OL): is a complex organic compound with the molecular formula C46H40N2O2 . It is known for its unique structural properties, which include two naphthyl groups and two quinolinol groups, each substituted with a tert-butyl group. This compound is often used in various scientific research applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,1’-Binaphthyl-2,2’-diyl)bis(7-tert-butylquinolin-8-OL) typically involves the following steps:
Formation of the Binaphthyl Core: The binaphthyl core can be synthesized through a coupling reaction of two naphthalene derivatives.
Introduction of Quinolinol Groups: The quinolinol groups are introduced through a series of substitution reactions, where the naphthyl groups are reacted with quinoline derivatives.
Addition of tert-Butyl Groups: The tert-butyl groups are added via alkylation reactions, typically using tert-butyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinol groups, forming quinone derivatives.
Reduction: Reduction reactions can convert the quinolinol groups to quinoline, altering the compound’s electronic properties.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups, modifying the compound’s steric and electronic characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Quinoline derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions, including asymmetric hydrogenation and cross-coupling reactions.
Material Science: It is employed in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential as therapeutic agents, particularly in cancer treatment.
Biological Probes: It is used in the development of fluorescent probes for imaging and diagnostic applications.
Industry:
Polymer Chemistry: The compound is used in the synthesis of high-performance polymers with enhanced thermal and mechanical properties.
Electronics: It is utilized in the fabrication of organic electronic devices, including transistors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of 2,2’-(1,1’-Binaphthyl-2,2’-diyl)bis(7-tert-butylquinolin-8-OL) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion.
Vergleich Mit ähnlichen Verbindungen
2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Known for its use in asymmetric catalysis.
1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate: Used as a chiral Brønsted acid catalyst.
2,2’-Bis(2-oxazoline): Employed in polymerization reactions.
Uniqueness: 2,2’-(1,1’-Binaphthyl-2,2’-diyl)bis(7-tert-butylquinolin-8-OL) is unique due to its combination of naphthyl and quinolinol groups, which provide both rigidity and flexibility. The tert-butyl groups enhance its solubility and stability, making it a versatile compound in various applications.
Eigenschaften
Molekularformel |
C46H40N2O2 |
|---|---|
Molekulargewicht |
652.8 g/mol |
IUPAC-Name |
7-tert-butyl-2-[1-[2-(7-tert-butyl-8-hydroxyquinolin-2-yl)naphthalen-1-yl]naphthalen-2-yl]quinolin-8-ol |
InChI |
InChI=1S/C46H40N2O2/c1-45(2,3)35-23-17-29-19-25-37(47-41(29)43(35)49)33-21-15-27-11-7-9-13-31(27)39(33)40-32-14-10-8-12-28(32)16-22-34(40)38-26-20-30-18-24-36(46(4,5)6)44(50)42(30)48-38/h7-26,49-50H,1-6H3 |
InChI-Schlüssel |
FLNAZOHZCASGKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C2=C(C=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)C7=NC8=C(C=CC(=C8O)C(C)(C)C)C=C7)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


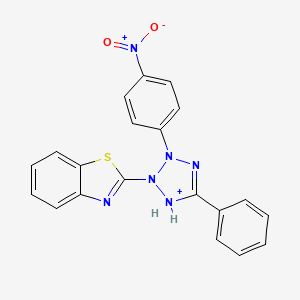
![2-[Cyclohexyl(3,4-dichlorophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B12527216.png)
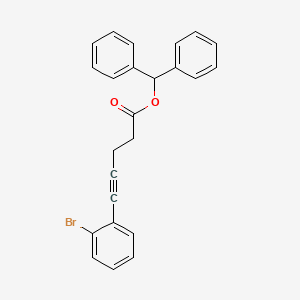
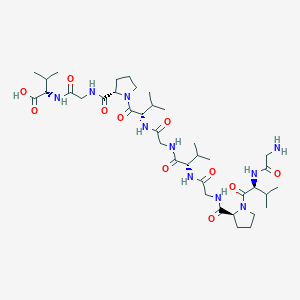
![4-{[(4-Nitrophenyl)methyl]sulfanyl}-6-phenyl-1,3,5-triazin-2(1H)-one](/img/structure/B12527230.png)
![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B12527231.png)
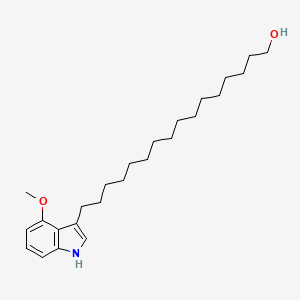
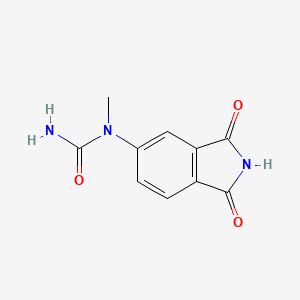
![1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12527244.png)
![4,4(5H)-Thiazoledimethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B12527253.png)
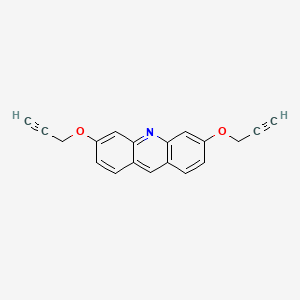
![4-[(E)-(3-Hydroxyphenyl)diazenyl]benzene-1-sulfonamide](/img/structure/B12527264.png)
